![molecular formula C9H7BrO B3253284 1-(2-Bromophenyl)-2-propyn-1-ol CAS No. 222713-56-6](/img/structure/B3253284.png)
1-(2-Bromophenyl)-2-propyn-1-ol
Overview
Description
“1-(2-Bromophenyl)-2-propyn-1-ol” is an organic compound that contains a hydroxyl group and a bromine atom bonded to a benzene ring . It can be viewed as a hydroxyl derivative of bromobenzene, or as a brominated derivative of phenol . The molecular formula of this compound is C8H7BrO .
Synthesis Analysis
The synthesis of “1-(2-Bromophenyl)-2-propyn-1-ol” could potentially involve a series of reactions. For instance, substituted 2-bromo phenols can be synthesized by heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C . This process involves a series of HBr eliminations to account for the loss of 2 equivalents of HBr .
Molecular Structure Analysis
The molecular structure of “1-(2-Bromophenyl)-2-propyn-1-ol” can be analyzed using various spectroscopic techniques. For instance, the InChI string representation of the molecule is "InChI=1S/C8H7BrO/c1-6(10)7-4-2-3-5-8(7)9/h2-5H,1H3" .
Chemical Reactions Analysis
The chemical reactions involving “1-(2-Bromophenyl)-2-propyn-1-ol” could be complex and varied. For example, it might undergo a series of tandem dehydrobromination reactions involving substituted cyclohexanones .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Bromophenyl)-2-propyn-1-ol” can be determined using various analytical techniques. For instance, its molecular weight is 199.045 .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(2-bromophenyl)prop-2-yn-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-2-9(11)7-5-3-4-6-8(7)10/h1,3-6,9,11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTHKAPTPJHRIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CC=CC=C1Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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